molecular formula C7H10S B1268010 Thiophene, 4-ethyl-2-methyl- CAS No. 13678-54-1

Thiophene, 4-ethyl-2-methyl-

Cat. No. B1268010
CAS RN: 13678-54-1
M. Wt: 126.22 g/mol
InChI Key: KIWVMUQUYOKTKU-UHFFFAOYSA-N
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Description

“Thiophene, 4-ethyl-2-methyl-” is a derivative of thiophene, a five-membered heterocyclic compound containing a sulfur atom . It plays a vital role in medicinal chemistry and material science, and it’s used in the synthesis of various biologically active compounds .


Synthesis Analysis

Thiophenes can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction, for instance, involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .


Molecular Structure Analysis

The molecular formula of “Thiophene, 4-ethyl-2-methyl-” is C7H10S . It’s a five-membered ring made up of one sulfur atom and four carbon atoms . More detailed structural information can be obtained from resources like the NIST Chemistry WebBook .


Chemical Reactions Analysis

Thiophene derivatives participate in various chemical reactions. For instance, the Gewald reaction involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, resulting in aminothiophene derivatives . More detailed reaction mechanisms can be found in the referenced papers .


Physical And Chemical Properties Analysis

The molecular weight of “Thiophene, 4-ethyl-2-methyl-” is 126.22 g/mol . It’s soluble in most organic solvents like alcohol and ether but insoluble in water . More detailed physical and chemical properties can be found in resources like the NIST Chemistry WebBook .

Scientific Research Applications

Heterocyclic Compound Applications

Thiophene, a sulfur-containing heteroaromatic compound, is crucial in various fields like material science and pharmaceuticals. Its derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, antioxidant, antiviral, antianxiety, antiprotozoal, insecticidal, and antiproliferative effects (Nagaraju, Sridhar, Sreenatha, Kumara, & Sadashiva, 2018). Additionally, polymeric thiophenes are used in thin-film transistors, organic field-effect transistors, organic light-emitting transistors, chemical sensors, and solar cells.

Synthesis of Benzodiazepine Derivatives

A study details the synthesis of ethyl 4-methyl-2-(thiophene)-2,5-dihydro-1,5-benzodiazepine-3-carboxylate using a one-pot, three-component condensation method. This process is noted for its convenient operation, excellent yields, and environmental friendliness (Li & Wang, 2014).

Experimental and Theoretical Characterization

The compound 4-(((4-ethyl-5-(thiophene-2-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)-6-methoxycoumarin (ETMM) has been synthesized and characterized, providing insights into the properties of thiophene-based compounds (Sarac, 2020).

Thermochemical Study

Thiophene-based compounds are significant in drug design, biodiagnostics, electronic devices, and conductive polymers. A study on 2- and 3-thiopheneacetic acid methyl esters reveals their relative stabilities, useful in various scientific applications (Roux et al., 2007).

Antiproliferative Activity

Novel thiophene derivatives exhibit significant antiproliferative activity against breast and colon cancer cell lines. This research highlights the potential of thiophene compounds in cancer treatment (Ghorab et al., 2013).

Hybrid Electrochemical Device

Poly(methyl)thiophene, used as a cathode in a hybrid electrochemical device with a Li4Ti5O12 anode, demonstrates the specific power of a supercapacitor and enhanced cycle life, indicating its potential in energy storage applications (Pasquier, Laforgue, & Simon, 2004).

Safety And Hazards

As with any chemical compound, handling “Thiophene, 4-ethyl-2-methyl-” requires appropriate safety measures. While specific safety data for this compound isn’t readily available, similar compounds can be harmful if swallowed or inhaled, and may cause skin and eye irritation .

Future Directions

Thiophene derivatives continue to attract interest due to their diverse applications in medicinal chemistry and material science . Future research will likely focus on developing new synthetic strategies, exploring additional biological activities, and improving the safety profile of these compounds .

properties

IUPAC Name

4-ethyl-2-methylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10S/c1-3-7-4-6(2)8-5-7/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIWVMUQUYOKTKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CSC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70333832
Record name Thiophene, 4-ethyl-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70333832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiophene, 4-ethyl-2-methyl-

CAS RN

13678-54-1
Record name Thiophene, 4-ethyl-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70333832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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